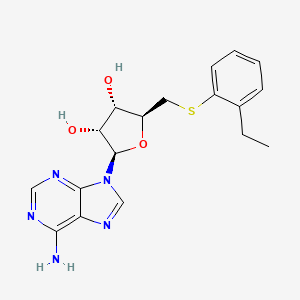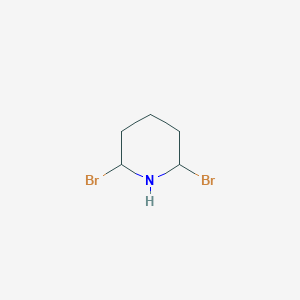
2,6-Dibromopiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromopiperidine is a brominated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dibromopiperidine can be synthesized through several methods. One common approach involves the bromination of piperidine using bromine or other brominating agents under controlled conditions. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dibromopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while coupling reactions can produce biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromopiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used to study the effects of brominated piperidines on biological systems and to develop new bioactive molecules.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,6-Dibromopiperidine involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Vergleich Mit ähnlichen Verbindungen
2,6-Dibromopyridine: Another brominated heterocycle with similar chemical properties but different applications.
2,6-Dichloropiperidine: A chlorinated analogue with distinct reactivity and uses.
2,6-Dibromoaniline: A brominated aromatic compound with different electronic properties and reactivity.
Uniqueness: 2,6-Dibromopiperidine is unique due to its specific substitution pattern and the presence of bromine atoms, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in organic synthesis and other fields.
Eigenschaften
CAS-Nummer |
916792-59-1 |
|---|---|
Molekularformel |
C5H9Br2N |
Molekulargewicht |
242.94 g/mol |
IUPAC-Name |
2,6-dibromopiperidine |
InChI |
InChI=1S/C5H9Br2N/c6-4-2-1-3-5(7)8-4/h4-5,8H,1-3H2 |
InChI-Schlüssel |
KUJVSBNVZUZOMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC(C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


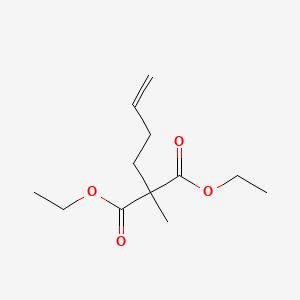
![azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15288872.png)

![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)
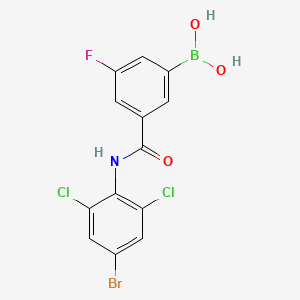
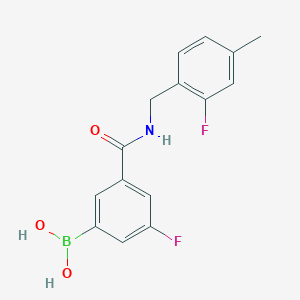
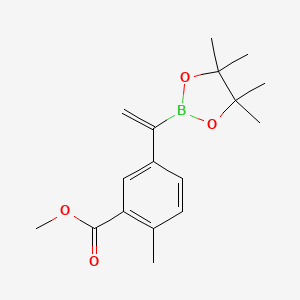
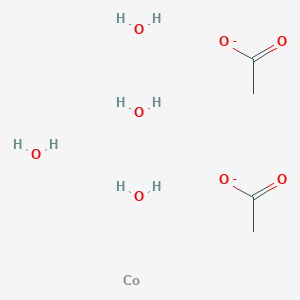
![[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid](/img/structure/B15288898.png)
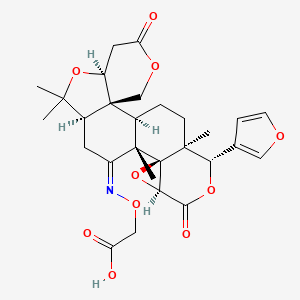
![2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide](/img/structure/B15288911.png)

